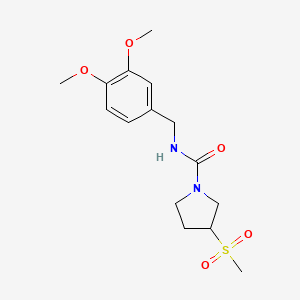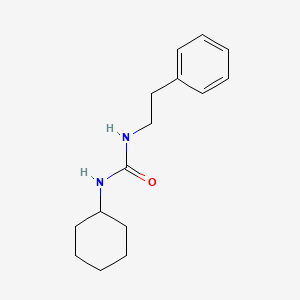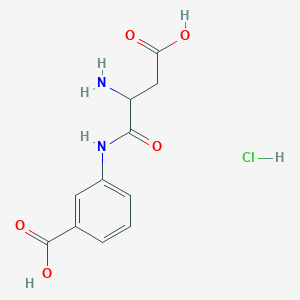![molecular formula C15H21N3OS B2613339 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422526-36-1](/img/structure/B2613339.png)
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C15H21N3OS and its molecular weight is 291.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Analytical Methods
Antioxidant Activity Detection Methods : A critical presentation of tests used to determine antioxidant activity, including various spectrophotometric methods, offers insights into the mechanisms and effectiveness of antioxidants. These methods can be applied to analyze the antioxidant capacity of complex samples, which might include compounds like 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one if it possesses antioxidant properties (Munteanu & Apetrei, 2021).
Enzymatic Treatment of Organic Pollutants
Enzymatic Remediation of Pollutants : Research on the use of enzymes, in the presence of redox mediators, to degrade or transform recalcitrant compounds in wastewater highlights a potential application area for novel chemical compounds. This approach can enhance the efficiency of degrading pollutants several-fold and might be relevant for testing the utility of new compounds in environmental remediation (Husain & Husain, 2007).
Synthesis of Heterocycles Using Propargylic Alcohols
Synthesis of Pyridines and Quinolines : Propargylic alcohols offer a versatile route to synthesizing heterocycles like pyridines, quinolines, and isoquinolines, essential in medicinal chemistry. These compounds are foundational in creating pharmaceuticals, dyes, and agrochemicals, suggesting a methodology that could be applicable to synthesizing or modifying compounds such as this compound (Mishra, Nair, & Baire, 2022).
Potential CNS Acting Drugs from Functional Chemical Groups
Central Nervous System (CNS) Acting Drugs : Identification of functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. This review implies that heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen play significant roles in developing CNS-active compounds, which may include the exploration of novel compounds like this compound (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
3-[3-(diethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-3-17(4-2)10-7-11-18-14(19)12-8-5-6-9-13(12)16-15(18)20/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPHQLIRPYRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2613260.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2613261.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)

![2-(3-methylphenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2613267.png)
![2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B2613270.png)





![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide](/img/structure/B2613278.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)
